molecular formula C15H24ClN3O B2501868 N-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride CAS No. 1047974-81-1

N-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride

Cat. No. B2501868
CAS RN: 1047974-81-1
M. Wt: 297.83
InChI Key: QKPJTEBZSCQESK-UHFFFAOYSA-N
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Description

The compound "N-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride" is a derivative of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, which is a class of compounds known for their anticonvulsant activity. These compounds are designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, with a change from a heterocyclic imide ring to a chain amide bound .

Synthesis Analysis

The synthesis of related compounds typically involves the alkylation reaction of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . Other methods of synthesis include acetylation, esterification, and ester interchange steps, as seen in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide . The yields of these reactions are generally high, indicating efficient synthetic routes.

Molecular Structure Analysis

The molecular structure of related acetamide derivatives has been characterized using various spectroscopic techniques such as NMR, FTIR, and MS . X-ray crystallography has also been employed to determine the structure of similar compounds, revealing details such as intramolecular hydrogen bonds and complex hydrogen-bonded networks .

Chemical Reactions Analysis

The reactivity of acetamide derivatives can lead to the formation of heterocyclic compounds, as seen in the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, resulting in silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines . These compounds can further react, for example, with alcohols to transform into different silanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of a methyl group at the para position of the phenyl ring can influence the vibrational characteristics of the amide group . The steric effects of substituents can also impact the binding affinity to biological targets, as seen in the structure-activity relationship studies of kappa-opioid agonists .

Scientific Research Applications

Design and Biological Evaluation

  • Antioxidant, Analgesic, and Anti-inflammatory Activities : A study designed and synthesized a related compound, demonstrating significant in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. This highlights the potential of similar compounds for therapeutic applications (Nayak et al., 2014).

Synthesis and Characterization

  • Synthesis of N-methyl-2-(4-acylpiperazin-1-yl) Derivatives : Another study focused on the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl) derivatives, showcasing the process of creating novel compounds for further evaluation in various scientific applications (Yang Jing, 2010).

Metabolism and Environmental Impact

  • Comparative Metabolism of Chloroacetamide Herbicides : Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes suggests a complex metabolic activation pathway that could involve similar compounds. Such studies are crucial for understanding the environmental and health impacts of these substances (Coleman et al., 2000).

Antimicrobial and Anticholinesterase Activities

  • Evaluation of Thiazole Derivatives : The antimicrobial and anticholinesterase activities of some new thiazole derivatives were investigated, highlighting the potential for similar compounds to be used in combating microbial infections and diseases related to cholinesterase inhibition (Yurttaş et al., 2015).

Antioxidant Activity

  • Pyrazole-acetamide Derivatives : A study on pyrazole-acetamide derivatives and their coordination complexes explored the effect of hydrogen bonding on the self-assembly process and antioxidant activity, offering insights into how similar compounds could be tailored for enhanced biological activities (Chkirate et al., 2019).

properties

IUPAC Name

N-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O.ClH/c1-3-13-4-6-14(7-5-13)16-15(19)12-18-10-8-17(2)9-11-18;/h4-7H,3,8-12H2,1-2H3,(H,16,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTZEDPDULFEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride

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